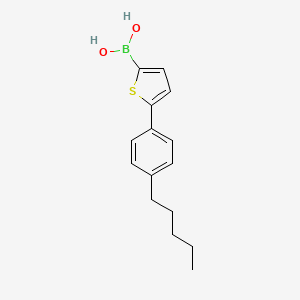
5-(4-Pentylphenyl)thiophene-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Pentylphenyl)thiophene-2-boronic acid (5-PPT-2-BA) is an important organic compound used in a variety of scientific research applications. It is a boronic acid derivative of 5-(4-pentylphenyl)thiophene, a five-membered heterocyclic aromatic ring containing sulfur and phenyl groups. 5-PPT-2-BA is a versatile compound that has been used in a range of scientific and medical research applications, from drug design to advanced materials science.
Scientific Research Applications
5-(4-Pentylphenyl)thiophene-2-boronic acid has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of organometallic complexes, as a catalyst in organic reactions, and as a building block in the synthesis of organic materials. In addition, this compound has been used in the design of drugs and drug delivery systems, and in the development of sensors and imaging agents.
Mechanism of Action
The mechanism of action of 5-(4-Pentylphenyl)thiophene-2-boronic acid is not well understood. However, it is believed that the boronate group of this compound can form strong hydrogen bonds with other molecules, allowing it to bind to specific sites in biological systems. This binding can induce a variety of biochemical and physiological effects, which depend on the specific target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific target molecule. However, it has been shown to affect a variety of biological processes, including cell proliferation, apoptosis, and DNA repair. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Pentylphenyl)thiophene-2-boronic acid in lab experiments is its high solubility in a variety of organic solvents. This makes it easy to work with and allows for precise control of the reaction conditions. In addition, this compound is relatively stable and has a long shelf life. However, this compound is not very soluble in water, which can limit its use in certain experiments.
Future Directions
5-(4-Pentylphenyl)thiophene-2-boronic acid has a wide range of potential applications in scientific research. In the future, it could be used to develop new drugs, drug delivery systems, and imaging agents. In addition, it could be used in the development of advanced materials and in the synthesis of new organometallic complexes. Finally, this compound could be used to study the mechanism of action of other compounds and to design new compounds with specific biological activities.
Synthesis Methods
5-(4-Pentylphenyl)thiophene-2-boronic acid can be synthesized from commercially available 5-(4-pentylphenyl)thiophene (5-PPT) and 2-bromobenzeneboronic acid (2-BB). The synthesis involves a three-step reaction sequence, which starts with the formation of the boronate ester of 5-PPT. This is followed by the deprotonation of the ester with a base, and finally, the reaction of the boronate anion with 2-BB. The overall reaction scheme is shown in Figure 1.

Figure 1: Synthesis of this compound from 5-PPT and 2-BB.
properties
IUPAC Name |
[5-(4-pentylphenyl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(19-14)16(17)18/h6-11,17-18H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJVYGXDYDTHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)CCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



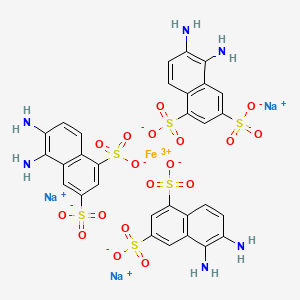
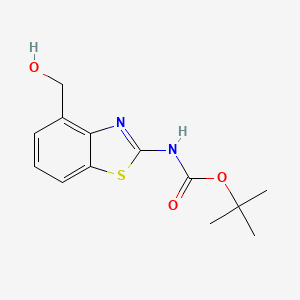
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
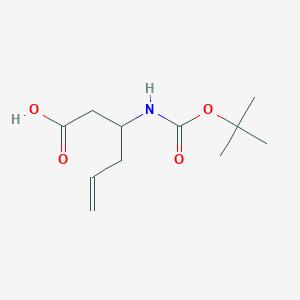
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
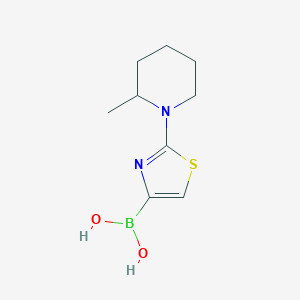
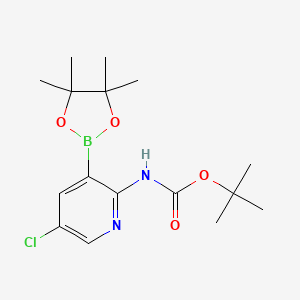
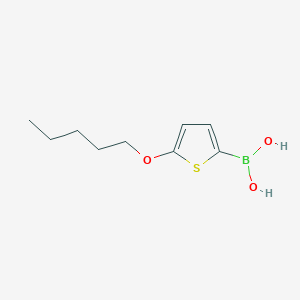
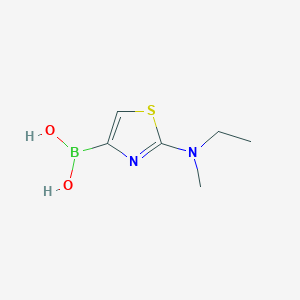
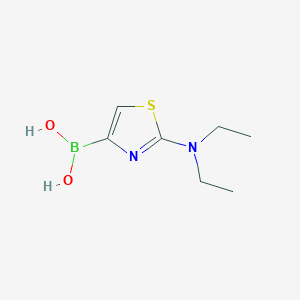
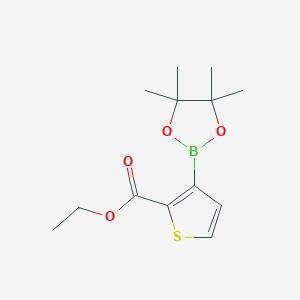
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)